2-Amino-5-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-Amino-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methylpyrimidine-4-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-Amino-5-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides. This inhibition can reduce the activity of β-glucuronidase, which is associated with various pathological conditions .
Comparison with Similar Compounds
- 2-Amino-4-methylpyrimidine-5-carboxylic acid
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 2-Amino-5-chloropyrimidine-4-carboxylic acid
Comparison: 2-Amino-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different inhibitory effects on enzymes or varying degrees of activity against pathogens .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-amino-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11)(H2,7,8,9) |
InChI Key |
JPPHQMYUSPJLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)N |
Origin of Product |
United States |
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